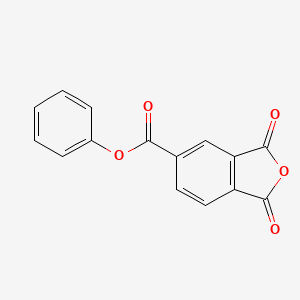
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate typically involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the phenol acts as a nucleophile and attacks the carbonyl carbon of the phthalic anhydride. The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and yield of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinones, which have applications in the pharmaceutical industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst. Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Phenyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate: This compound has a similar structure but differs in the substitution pattern, leading to different chemical and biological properties.
5-({3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfanyl]phenyl}sulfanyl)-2-benzofuran-1,3-dione: This compound contains additional sulfur atoms, which can influence its reactivity and biological activity.
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): This compound has a bis structure, making it more rigid and potentially leading to different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
3348-07-0 |
|---|---|
Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
phenyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H8O5/c16-13(19-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15(18)20-14(11)17/h1-8H |
InChI Key |
ZJWNYRGSGQCULP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















